molecular formula C15H13FN2O2 B5805114 N-(benzylcarbamoyl)-2-fluorobenzamide CAS No. 5549-26-8

N-(benzylcarbamoyl)-2-fluorobenzamide

Cat. No.: B5805114
CAS No.: 5549-26-8
M. Wt: 272.27 g/mol
InChI Key: LARURAVWLOQQAB-UHFFFAOYSA-N
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Description

N-(benzylcarbamoyl)-2-fluorobenzamide is a chemical compound of interest in medicinal chemistry and oncology research. Structurally related compounds based on the N-benzyl-2-fluorobenzamide scaffold have been identified as promising agents in early-stage drug discovery . Scientific studies on these analogs have highlighted their potential as dual-target inhibitors, showing activity against both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3) . This dual mechanism is particularly relevant for investigating new treatment strategies for aggressive cancers, such as triple-negative breast cancer (TNBC), where these targets are known to drive malignant progression . In vitro research on a lead compound from this class demonstrated potent anti-proliferative effects, inhibition of cancer cell migration, and the induction of apoptosis in cancer cell lines . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(benzylcarbamoyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARURAVWLOQQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357925
Record name N-(BENZYLCARBAMOYL)-2-FLUORO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5549-26-8
Record name N-(BENZYLCARBAMOYL)-2-FLUORO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamoyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a suitable dehydrating agent to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamoyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzylcarbamoyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of N-(benzylcarbamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Crystallographic and Supramolecular Features

Compound Space Group Dihedral Angles (°) Key Interactions RMSD vs. Fo23 (Å)
Fo23 Pn (No. 7) 23.17, 23.44 1D N-H···O chains, C-H···F, C-F···C stacking Reference
Fo24 Pn (No. 7) 23.04, 23.69 Similar to Fo23 + R₂²(12) synthon 0.02
YAZBIN (analog) P21/c 25.1, 24.8 Varied C-H···F and π-π stacking >0.05

Key Observations :

  • Planarity : Aromatic rings in Fo23/Fo24 are nearly coplanar (interplanar angles <1°), but the amide group deviates (~23°) due to steric and electronic effects of fluorine .
  • Hydrogen Bonding : All structures exhibit 1D chains via N-H···O interactions. Fo24 additionally forms an R₂²(12) synthon involving C-H and C-F groups .
  • C-F Interactions: C-F···C ring stacking (3.15–3.40 Å) stabilizes crystal packing, a feature less pronounced in non-fluorinated analogs .

Physicochemical Properties

Compound Melting Point (°C) logP Molecular Weight Hydrogen Bond Acceptors
Fo23 100–102 ~2.8* 251.20 3 (O, N, F)
Fo24 110–112 ~3.0* 251.20 3 (O, N, F)
N-(5-Cl-2-MeO-phenyl)-2-F-benzamide N/A 3.45 279.70 3 (O, N, Cl)

*Estimated from structural analogs.

  • Fluorine Impact : Higher fluorine content reduces basicity of adjacent amines and increases lipophilicity (logP), enhancing membrane permeability .
  • Thermal Stability : Higher melting points in Fo24 vs. Fo23 suggest stronger intermolecular forces due to optimized fluorine positioning .

Q & A

Q. What synthetic methodologies are commonly employed for N-(benzylcarbamoyl)-2-fluorobenzamide and its analogs?

The compound is typically synthesized via condensation reactions between 2-fluorobenzoic acid derivatives and benzyl isocyanate in polar solvents like ethanol or methanol. Reaction conditions (e.g., temperature, stoichiometry) are optimized to achieve yields >75% . Post-synthesis purification involves recrystallization or column chromatography, with characterization via 1H^1H/13C^{13}C NMR, FT-IR, and mass spectrometry to confirm structural integrity .

Q. How is the structural identity of this compound validated in academic research?

Key techniques include:

  • NMR Spectroscopy : To verify substituent positions (e.g., fluorine at C2) and amide bond formation.
  • Mass Spectrometry : To confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks).
  • Elemental Analysis : To validate purity (>95%) .

Q. What preliminary biological screening approaches are used for this compound?

Initial assays focus on antimicrobial and anticancer activity:

  • Antifungal : Disk diffusion assays against Candida spp. (boron-containing analogs show MIC values <10 µg/mL) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50_{50} <10 µM reported for fluorobenzamide-thiadiazole hybrids) .

Q. How do researchers assess solubility and stability for in vitro studies?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) via UV-Vis spectroscopy.
  • Stability : HPLC monitoring under physiological pH (7.4) and temperature (37°C) over 24–72 hours .

Advanced Research Questions

Q. What crystallographic techniques resolve structural ambiguities in fluorobenzamide derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For example, bond lengths (C-F: ~1.34 Å) and torsional angles are analyzed to confirm conformational stability. Disorder modeling and data-to-parameter ratios (>15:1) ensure accuracy .

Q. How are conflicting biological activity data addressed methodologically?

Contradictions (e.g., variable IC50_{50} values) are investigated via:

  • Purity Reassessment : HPLC or TGA to rule out degradation.
  • Assay Optimization : Standardizing cell lines, incubation times, and controls.
  • Mechanistic Profiling : Comparative studies with structural analogs to identify activity cliffs .

Q. What strategies enhance the metabolic stability of fluorobenzamide-based compounds?

  • Fluorine Substitution : Improves lipophilicity and resistance to oxidative metabolism.
  • Prodrug Design : Ester or carbamate prodrugs to enhance bioavailability.
  • CYP450 Inhibition Assays : To identify metabolic hotspots .

Q. How is structure-activity relationship (SAR) explored for this scaffold?

Systematic modifications include:

  • Benzyl Group Variants : Electron-withdrawing substituents (e.g., -CF3_3) to enhance target binding.
  • Amide Linker Replacement : Thioamide or sulfonamide groups to modulate potency.
  • Heterocyclic Additions : Oxadiazole or thiadiazole rings to improve selectivity .

Q. What computational methods support mechanistic studies of fluorobenzamides?

  • Molecular Docking : To predict binding modes with targets (e.g., kinase ATP pockets).
  • MD Simulations : To assess ligand-protein stability over 100+ ns trajectories.
  • QSAR Models : Using descriptors like logP and polar surface area to optimize activity .

Q. How are synthetic byproducts or isomers characterized in complex reactions?

Advanced chromatographic (HPLC-MS) and spectroscopic (2D NMR) techniques differentiate isomers. For example, 19F^{19}F-NMR distinguishes para/meta fluorine positions in byproducts .

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